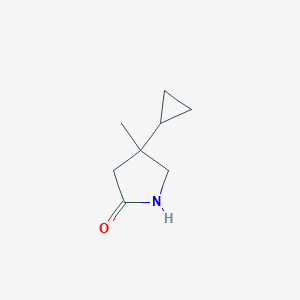
N~1~-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride
Vue d'ensemble
Description
N~1~-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride, also known as FMBA HCl, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used in various synthetic reactions and as an intermediate in the synthesis of other compounds. FMBA HCl is a white crystalline solid with a molecular weight of 252.7 g/mol and a melting point of 193-195°C. It has a low solubility in water and is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
Synthesis and Application in Drug Development
- The synthesis of related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, involves cross-coupling reactions that could be relevant for the synthesis or modification of N
1-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride. Such compounds are key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials, indicating potential pharmaceutical applications (Qiu et al., 2009).
Molecular Imaging and Diagnostics
- Fluorinated compounds, including fluorine-substituted amino acids like [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), have been utilized in positron emission tomography (PET) for studying brain metabolism and disorders such as Parkinson's disease. This suggests a potential role for fluorinated compounds in molecular imaging and diagnostics (Kumakura & Cumming, 2009).
Fluorescent Chemosensors
- Compounds based on fluorophores like 4-Methyl-2,6-diformylphenol have been developed for the detection of metal ions and other analytes, showcasing the role of fluorinated compounds in the development of sensitive and selective chemosensors (Roy, 2021).
Mechanistic Insights into Drug Action
- Studies on the incorporation of fluorine in nucleotide analogues by HIV-1 reverse transcriptase shed light on how small modifications, such as fluorine substitution, can significantly alter the biological activity and efficacy of pharmaceutical compounds. This highlights the importance of structural modifications in drug development and the potential mechanistic roles of fluorinated compounds (Ray et al., 2003).
Propriétés
IUPAC Name |
3-amino-N-(2-fluoro-4-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMFMAODBSQHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)


![4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride](/img/structure/B1439524.png)
![Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1439525.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1439528.png)
![[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1439529.png)

![4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439532.png)


![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)
